molecular formula C45H72O12 B075842 Oligomycin B CAS No. 11050-94-5

Oligomycin B

Katalognummer: B075842
CAS-Nummer: 11050-94-5
Molekulargewicht: 805.0 g/mol
InChI-Schlüssel: QPRQJOHKNJIMGN-RUJZQUSISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oligomycin B, also known by its CAS number 11050-94-5, is a chemical compound with the molecular formula C45H72O12 and a molecular weight of 805 g/mol. This compound is recognized for its unique chemical structure and properties, making it valuable in various scientific research applications.

Analyse Chemischer Reaktionen

Oligomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Oligomycin B has emerged as a valuable tool in cancer research due to its ability to induce apoptosis in drug-resistant cancer cells. Notably, it has been shown to bypass doxorubicin resistance in HepG2 cells by inhibiting P-glycoprotein, a key player in multidrug resistance . Additionally, it aids in measuring oxygen consumption rates and extracellular acidification rates in breast cancer cell lines, providing insights into metabolic pathways associated with cancer progression .

Case Study:

  • Study : this compound's role in overcoming drug resistance.
  • Findings : Triggered apoptosis in HepG2 cells resistant to doxorubicin.
  • Reference : Li et al., 2002.

Microbiology

This compound exhibits broad-spectrum antifungal activity against various pathogens, including Botrytis cinerea and Magnaporthe oryzae Triticum. It disrupts fungal growth by inhibiting mitochondrial respiration, which is essential for fungal survival .

Table 1: Antifungal Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Botrytis cinerea10 µg/discDame et al., 2016
Magnaporthe oryzae Triticum2 µg/discResearch Study, 2020

Plant Biology

In plant biology, this compound is utilized to control diseases caused by oomycetes such as Plasmopara viticola. It has been shown to impair motility and induce lysis of zoospores in a dose-dependent manner . This application highlights its potential as an environmentally friendly biopesticide.

Case Study:

  • Study : Impact on grapevine downy mildew.
  • Findings : Induced lysis of zoospores at an IC50 of 0.15 µg/ml.
  • Reference : Dame et al., 2016.

Bioenergetics Research

This compound serves as a classical reagent in bioenergetics research for studying mitochondrial function. It is used to assess ATP-linked respiration and maximal capacity respiration assays in various cell types, including astrocytes . This application is critical for understanding mitochondrial dysfunctions associated with various diseases.

Antitumor Properties

Beyond its antifungal capabilities, this compound has demonstrated antitumor properties by selectively inducing apoptosis in malignant cells while sparing normal cells. Its specificity towards mitochondrial ATP synthase makes it a candidate for targeted cancer therapies .

Wirkmechanismus

The mechanism of action of Oligomycin B involves its ability to inhibit mitochondrial ATP synthesis, which is essential for energy production in various organisms. This inhibition disrupts cellular processes, leading to antimicrobial effects and potential therapeutic applications in cancer and neurodegenerative disease research. The molecular targets and pathways involved in these effects are primarily related to mitochondrial function and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Oligomycin B can be compared with other similar compounds that exhibit antimicrobial and therapeutic properties. Some of the similar compounds include:

    Oligomycin A: Known for its ability to inhibit mitochondrial ATP synthesis, similar to this compound.

    Bafilomycin A1: Another compound that targets mitochondrial function and has been studied for its antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers in scientific research. Its broad-spectrum antimicrobial activity and potential therapeutic applications make it a valuable compound for further study and development.

Eigenschaften

CAS-Nummer

11050-94-5

Molekularformel

C45H72O12

Molekulargewicht

805.0 g/mol

IUPAC-Name

(14S,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,38?,40?,41?,42?,44-,45-/m0/s1

InChI-Schlüssel

QPRQJOHKNJIMGN-RUJZQUSISA-N

SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomerische SMILES

CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Kanonische SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Aussehen

White Lyophilisate

Key on ui other cas no.

11050-94-5

Piktogramme

Irritant

Synonyme

(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oligomycin B
Reactant of Route 2
Oligomycin B
Reactant of Route 3
Oligomycin B
Reactant of Route 4
Oligomycin B
Reactant of Route 5
Oligomycin B
Reactant of Route 6
Oligomycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.